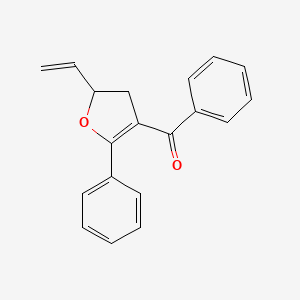
(5-Ethenyl-2-phenyl-4,5-dihydrofuran-3-yl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Ethenyl-2-phenyl-4,5-dihydrofuran-3-yl)(phenyl)methanone is an organic compound characterized by its unique structure, which includes a furan ring, a phenyl group, and an ethenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethenyl-2-phenyl-4,5-dihydrofuran-3-yl)(phenyl)methanone typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.
Addition of the Ethenyl Group: The ethenyl group can be added through a Heck reaction or a similar coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.
化学反応の分析
Types of Reactions
(5-Ethenyl-2-phenyl-4,5-dihydrofuran-3-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl and ethenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学的研究の応用
Chemistry
In chemistry, (5-Ethenyl-2-phenyl-4,5-dihydrofuran-3-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology
The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, this compound is explored for its potential use in drug development. Its unique structure allows for the design of novel drugs with improved efficacy and reduced side effects.
Industry
Industrially, the compound is used in the manufacture of specialty chemicals and materials. Its versatility makes it valuable in various applications, from coatings to polymers.
作用機序
The mechanism of action of (5-Ethenyl-2-phenyl-4,5-dihydrofuran-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and signal transduction.
類似化合物との比較
Similar Compounds
(5-Ethenyl-2-phenyl-4,5-dihydrofuran-3-yl)(phenyl)methanol: This compound differs by having a hydroxyl group instead of a ketone group.
(5-Ethenyl-2-phenyl-4,5-dihydrofuran-3-yl)(phenyl)ethanone: This compound has an ethyl group instead of a methylene group.
Uniqueness
(5-Ethenyl-2-phenyl-4,5-dihydrofuran-3-yl)(phenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.
特性
CAS番号 |
61111-67-9 |
|---|---|
分子式 |
C19H16O2 |
分子量 |
276.3 g/mol |
IUPAC名 |
(2-ethenyl-5-phenyl-2,3-dihydrofuran-4-yl)-phenylmethanone |
InChI |
InChI=1S/C19H16O2/c1-2-16-13-17(18(20)14-9-5-3-6-10-14)19(21-16)15-11-7-4-8-12-15/h2-12,16H,1,13H2 |
InChIキー |
KMKUOUFCSNOWPT-UHFFFAOYSA-N |
正規SMILES |
C=CC1CC(=C(O1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



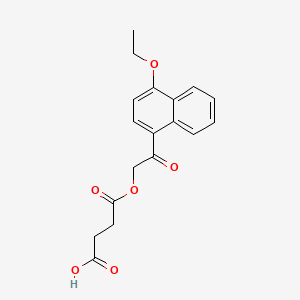

![2-[4-(2-Methylpropanoyl)phenyl]propyl acetate](/img/structure/B14604823.png)

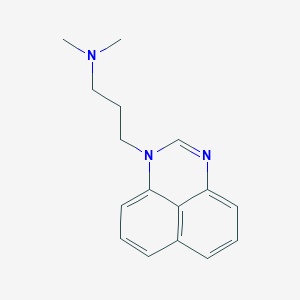
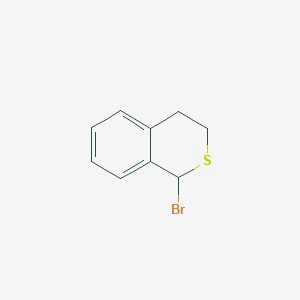
![Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione, 1,3,4,6-tetramethyl-](/img/structure/B14604837.png)
![Tetrazolo[1,5-a]pyridine-8-carbonitrile, 5-methyl-7-phenyl-](/img/structure/B14604839.png)
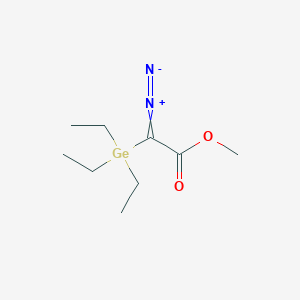

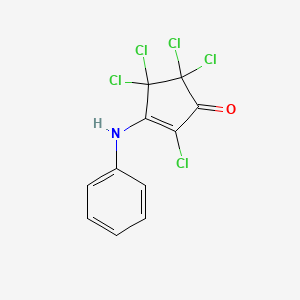
![2-[(1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]propanoic acid](/img/structure/B14604890.png)

